molecular formula C18H21NOS B5462997 2-(benzylthio)-N-isobutylbenzamide

2-(benzylthio)-N-isobutylbenzamide

Cat. No.: B5462997
M. Wt: 299.4 g/mol
InChI Key: PJMBFCYVADKRGV-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-isobutylbenzamide is a benzamide derivative characterized by a benzylthio (-S-benzyl) group at the 2-position of the benzamide core and an N-isobutyl substituent.

Properties

IUPAC Name

2-benzylsulfanyl-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-14(2)12-19-18(20)16-10-6-7-11-17(16)21-13-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMBFCYVADKRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(benzylthio)-N-isobutylbenzamide with three categories of benzamide derivatives, focusing on structural variations, synthetic approaches, and biological activities.

2-Aminobenzamides

  • Structural Differences: Unlike this compound, 2-aminobenzamides feature an amino (-NH₂) group at the 2-position.
  • Synthesis: 2-Aminobenzamides are typically synthesized via direct amidation or nucleophilic substitution, whereas sulfur-containing analogs like this compound require thiol- or sulfide-specific coupling reactions .
  • Applications: 2-Aminobenzamides are widely studied as histone deacetylase (HDAC) inhibitors and antimicrobial agents.

Benzothiazole-Containing Benzamides

  • Structural Differences : Compounds such as N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}-substituted benzamides incorporate a benzothiazole ring fused with a thiourea moiety, contrasting with the simpler benzylthio group in this compound .
  • Biological Activity : Benzothiazole derivatives exhibit moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria. Computational studies using tools like Molinspiration predict that the benzylthio group in this compound may confer similar or improved drug-likeness (e.g., logP, solubility) compared to benzothiazole analogs .

Halogenated and Alkyl-Substituted Benzamides

  • Example: 2-Chloro-N,N-dimethylbenzamide () features a chloro (-Cl) group and dimethylamino (-N(CH₃)₂) substituent.
  • Synthetic Yields : The synthesis of this compound analogs (e.g., triazolopyrimidine derivatives) achieves yields up to 84%, comparable to halogenated benzamides (70–85% yields reported in similar protocols) .

Key Data Table: Comparative Analysis

Compound Substituents Synthetic Yield Bioactivity Key Reference
This compound 2-S-benzyl, N-isobutyl 84% (analog) Antibacterial (predicted)
2-Aminobenzamide 2-NH₂, variable N-substituent 70–90% HDAC inhibition
Benzothiazole-Benzamide Benzothiazole-thiourea 65–80% Moderate-potent antibacterial
2-Chloro-N,N-dimethylbenzamide 2-Cl, N-dimethyl 75–85% Enzyme inhibition (hypothetical)

Discussion of Findings

  • Biological Potential: While direct data on this compound are sparse, its structural analogs demonstrate promising antibacterial activity. The benzylthio moiety may enhance lipophilicity, improving penetration through bacterial membranes compared to polar 2-aminobenzamides .
  • Drug-Likeness : Computational models suggest that sulfur-containing benzamides like this compound exhibit favorable logP values (2.5–3.5) and solubility profiles, aligning with Lipinski’s rule of five .

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